molecular formula C21H19Cl2N3O3 B252000 N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Número de catálogo B252000
Peso molecular: 432.3 g/mol
Clave InChI: YVTUUEWWPGCSMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a role in pain, inflammation, and other physiological processes. JNJ-1661010 has been studied for its potential therapeutic applications in pain management, inflammation, and anxiety disorders.

Mecanismo De Acción

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide increases the levels of anandamide, which can activate cannabinoid receptors in the body. Activation of these receptors can lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to increase the levels of anandamide in the body, which can activate cannabinoid receptors. Activation of these receptors can lead to the reduction of pain and inflammation. N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have anxiolytic effects, possibly through the modulation of the endocannabinoid system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been used extensively in preclinical studies to investigate its potential therapeutic applications. One advantage of N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has a relatively short half-life, which can limit its effectiveness in some studies.

Direcciones Futuras

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has shown promising results in preclinical studies for its potential therapeutic applications. Future research could focus on the development of more potent and selective FAAH inhibitors. Additionally, clinical trials could investigate the safety and efficacy of N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in humans for the treatment of pain, inflammation, and anxiety disorders.

Métodos De Síntesis

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The exact details of the synthesis method have not been disclosed in the public domain.

Aplicaciones Científicas De Investigación

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. Preclinical studies have shown that N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.

Propiedades

Fórmula molecular

C21H19Cl2N3O3

Peso molecular

432.3 g/mol

Nombre IUPAC

N-[3-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H19Cl2N3O3/c1-13-3-4-14(12-26-13)20(27)24-9-2-10-25-21(28)19-8-7-18(29-19)16-11-15(22)5-6-17(16)23/h3-8,11-12H,2,9-10H2,1H3,(H,24,27)(H,25,28)

Clave InChI

YVTUUEWWPGCSMH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

SMILES canónico

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.